8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one hydrochloride
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Overview
Description
8-Azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one hydrochloride is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Mechanism of Action
The azaspiro[bicyclo[3.2.1]octane] scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Therefore, it’s possible that “8-Azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one hydrochloride” might interact with biological targets in a similar manner as other tropane alkaloids, but this is purely speculative without specific research data.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one hydrochloride typically involves multiple steps. One common method starts with N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2’-oxirane], which reacts with primary aliphatic amines through the opening of the epoxide ring to form the corresponding amino alcohols. These amino alcohols are then converted into N-chloroacetyl derivatives. The final step involves cyclization using sodium hydride in DMF, followed by treatment with hydrogen chloride in ethyl acetate to yield the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
8-Azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while reduction could produce amines or hydrocarbons.
Scientific Research Applications
8-Azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its pharmacological properties.
Industry: It is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 8-Azaspiro[bicyclo[3.2.1]octane-3,2’-diazirine] hydrochloride
- 8-Azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane] hydrochloride
Uniqueness
What sets 8-Azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one hydrochloride apart from similar compounds is its unique spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
spiro[8-azabicyclo[3.2.1]octane-3,6'-morpholine]-3'-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2.ClH/c13-9-5-14-10(6-11-9)3-7-1-2-8(4-10)12-7;/h7-8,12H,1-6H2,(H,11,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDFFEBGIHIXBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3(CC1N2)CNC(=O)CO3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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